molecular formula C19H19NO5 B13971306 Gravacridonediol CAS No. 37551-75-0

Gravacridonediol

Cat. No.: B13971306
CAS No.: 37551-75-0
M. Wt: 341.4 g/mol
InChI Key: RQAGSTDFTGSIGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Gravacridonediol can be synthesized through various chemical reactions involving acridone derivativesSpecific reaction conditions, such as temperature, pH, and solvent choice, are crucial for optimizing yield and purity .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant sources, particularly Ruta graveolens. The extraction process includes solvent extraction, purification, and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Gravacridonediol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various hydroxylated, methylated, and halogenated derivatives of this compound .

Mechanism of Action

Gravacridonediol exerts its effects primarily by inhibiting the enoyl-acyl carrier protein reductase (InhA) enzyme in Mycobacterium tuberculosis. This enzyme is crucial for the biosynthesis of fatty acids, which are essential components of the mycobacterial cell envelope. By inhibiting InhA, this compound disrupts the cell envelope synthesis, leading to the death of the mycobacterium .

Properties

CAS No.

37551-75-0

Molecular Formula

C19H19NO5

Molecular Weight

341.4 g/mol

IUPAC Name

2-(1,2-dihydroxypropan-2-yl)-5-hydroxy-11-methyl-1,2-dihydrofuro[2,3-c]acridin-6-one

InChI

InChI=1S/C19H19NO5/c1-19(24,9-21)15-7-11-14(25-15)8-13(22)16-17(11)20(2)12-6-4-3-5-10(12)18(16)23/h3-6,8,15,21-22,24H,7,9H2,1-2H3

InChI Key

RQAGSTDFTGSIGB-UHFFFAOYSA-N

Canonical SMILES

CC(CO)(C1CC2=C(O1)C=C(C3=C2N(C4=CC=CC=C4C3=O)C)O)O

melting_point

246 - 250 °C

physical_description

Solid

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.